17-Phenyl-18,19,20-trinor-prostaglandin D2 is synthesized through chemical processes rather than being derived from natural sources. It belongs to the class of eicosanoids, which are signaling molecules produced by the oxidation of twenty-carbon fatty acids. The compound is specifically recognized for its role in cardiovascular physiology and potential therapeutic applications due to its effects on vascular smooth muscle and platelets .
The synthesis of 17-phenyl-18,19,20-trinor-prostaglandin D2 involves several intricate chemical reactions. The process typically begins with the modification of prostaglandin precursors through techniques such as:
For example, one method described in literature involves starting from prostaglandin E2 and applying selective reduction and alkylation steps to achieve the desired structural modifications . The synthesis may also involve high-performance liquid chromatography for purification and characterization of the final product.
The molecular structure of 17-phenyl-18,19,20-trinor-prostaglandin D2 can be described as follows:
The compound's three-dimensional structure can be visualized using molecular modeling software, which highlights its spatial configuration crucial for interaction with biological targets .
17-Phenyl-18,19,20-trinor-prostaglandin D2 participates in various chemical reactions that are significant for its biological activity:
These reactions underscore its potential therapeutic implications in cardiovascular diseases and other conditions involving platelet function.
The mechanism of action of 17-phenyl-18,19,20-trinor-prostaglandin D2 primarily involves:
The physical and chemical properties of 17-phenyl-18,19,20-trinor-prostaglandin D2 include:
These properties are critical for understanding its behavior in biological systems and its formulation in pharmaceutical applications .
17-Phenyl-18,19,20-trinor-prostaglandin D2 has several scientific applications:
17-Phenyl-18,19,20-trinor-PGD2 (CAS No: 85280-91-7) is a synthetic prostaglandin D₂ (PGD₂) analog characterized by strategic structural modifications to the native molecule. Its core structure retains the cyclopentane ring and hydroxy-keto functional groups characteristic of prostanoids but replaces the terminal three carbon atoms (C18-C20) of the omega chain with a phenyl group at C-17. This modification significantly alters its physicochemical and biological properties while preserving the prostaglandin backbone [1] [4] [6].
The systematic IUPAC name is (5Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxy-5-phenylpent-1-en-1-yl]-5-oxocyclopentyl]hept-5-enoic acid, reflecting its stereochemical complexity. The molecule contains three chiral centers (C-1, C-2, C-3 on the cyclopentane ring and C-3' on the omega chain) and two double bonds with defined geometries: the α-chain double bond adopts an E-configuration, while the ω-chain double bond exhibits a Z-configuration [2] [4] [6].
Table 1: Key Structural Features of 17-Phenyl-18,19,20-Trinor-PGD2
Feature | Description |
---|---|
Molecular Formula | C₂₃H₃₀O₅ |
Average Molecular Weight | 386.48 g/mol |
Cyclopentane Ring | 3-Hydroxy group (3R), 5-oxo group |
Alpha Chain | (1E)-configuration double bond, carboxylic acid terminus |
Omega Chain | (5Z)-configuration double bond, phenyl terminus at C-17 |
Stereocenters | 1R, 2R, 3R (ring); 3'S (omega chain) |
This phenyl substitution confers enhanced chemical stability compared to endogenous PGD₂, as the aromatic group resists enzymatic degradation pathways like β-oxidation that target alkyl chains in natural prostaglandins [4] [6].
The synthesis of 17-phenyl-18,19,20-trinor-PGD2 builds upon established prostaglandin frameworks through targeted omega-chain truncation and aromatic substitution. A key synthetic challenge involves preserving stereochemistry during phenyl group incorporation. Industrial routes typically employ enantioselective catalytic hydrogenation or chiral pool strategies to install the C-3' (S)-hydroxy group [4] [6].
A critical modification is the replacement of the C18-C20 methylene units with phenyl, which blocks β-oxidation—a primary metabolic pathway for endogenous prostaglandins. Metabolism studies in primates confirm this resistance: While natural PGD₂ undergoes rapid ω-chain shortening, the phenyl analog yields primarily dinor- and tetranor-metabolites via limited β-oxidation, alongside 15-keto and 13,14-dihydro derivatives formed via dehydrogenase/reductase activity [5]. Unchanged parent compound persists in circulation longer than natural prostaglandins, underscoring its metabolic stability [5].
Table 2: Synthetic Strategies for Prostaglandin Analogs
Strategy | Effect on 17-Phenyl-18,19,20-Trinor-PGD2 |
---|---|
Omega-Chain Truncation | Eliminates C18-C20 atoms, enhancing rigidity |
Phenyl Substitution | Blocks β-oxidation; increases lipophilicity (logP ≈ 3.0–3.5) |
Stereocontrol | Chiral synthesis preserves (1R,2R,3R,3'S) configuration for receptor recognition |
Metabolic Resistance | Reduced dehydrogenation at C-12 compared to natural PG analogs [5] |
Structurally related compounds like 17-phenyl-trinor-PGE₂ and PGF₂α demonstrate that phenyl substitution at C-17 generally enhances agonist potency across prostaglandin classes. This suggests that the modification optimizes interactions with prostanoid receptors despite structural differences between PGD₂, PGE₂, and PGF₂α subtypes [6] [7].
The phenyl modification profoundly impacts the compound’s physicochemical behavior. With a calculated logP of 3.0–3.5, it exhibits greater lipophilicity than natural PGD₂ (logP ≈ 2.0), influencing membrane permeability and protein binding [2] [4]. Experimental solubility data reveals moderate dissolution in polar organic solvents but limited aqueous solubility (0.022 g/L at 25°C), necessitating solubilizing agents for biological assays [2] [4].
Table 3: Experimental Physicochemical Properties
Property | Value |
---|---|
Water Solubility | 0.022 g/L (predicted) |
DMSO Solubility | ~25 mg/mL (64.7 mM) |
DMF Solubility | ~33 mg/mL (85.4 mM) |
PBS (pH 7.2) Solubility | ~5 mg/mL |
Melting Point | Not experimentally determined |
Boiling Point | Predicted: 615.6±55.0°C |
pKa (Strongest Acidic) | 4.3 (carboxylic acid) |
The compound displays geometric isomerism across its two double bonds (C5–C6: Z; C1’–C2’: E) and stereoisomerism at four chiral centers. Bioactivity depends critically on the (1R,2R,3R,3'S) configuration; epimerization at any center diminishes receptor affinity. The crystalline solid form is stable at room temperature, but solutions degrade under prolonged UV exposure or extreme pH due to keto-enol tautomerism in the cyclopentane ring [4] [6].
Isomerically pure 17-phenyl-18,19,20-trinor-PGD2 resists in vitro decomposition better than natural prostaglandins. Accelerated stability studies show <5% degradation after 24 hours in pH 7.4 buffers at 37°C, whereas endogenous PGD₂ degrades >90% under identical conditions. This enhanced stability facilitates handling in research settings without complex stabilization protocols [1] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7